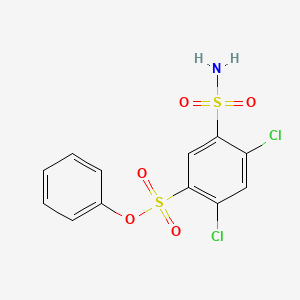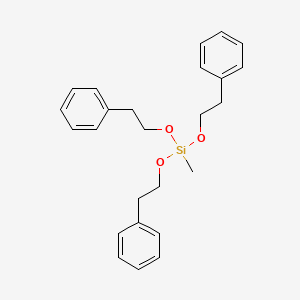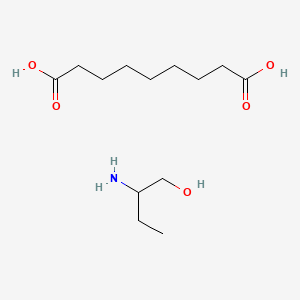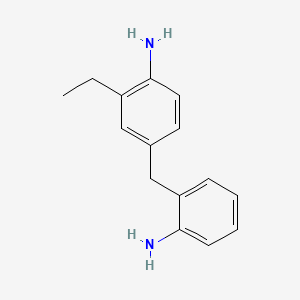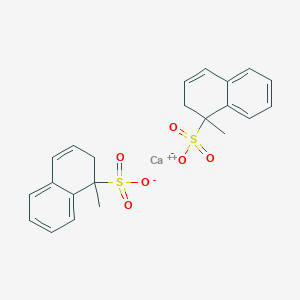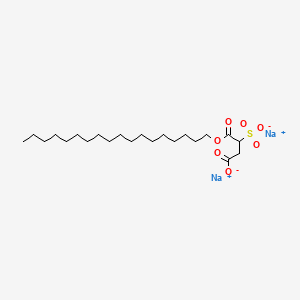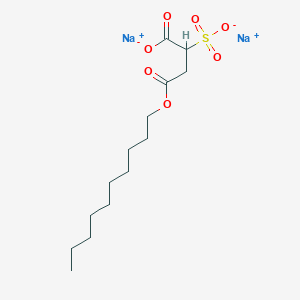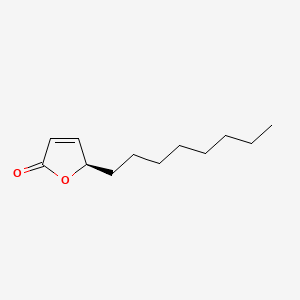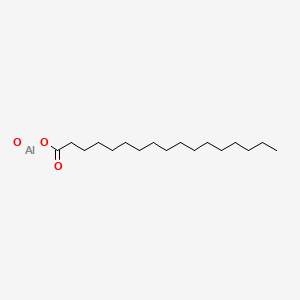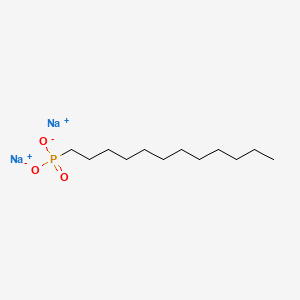
1-Chloro-2-ethoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxyethanol is an organic compound with the molecular formula C4H9ClO2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is used in a variety of applications, including as a solvent and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyethanol can be synthesized through the reaction of ethylene oxide with ethanol in the presence of hydrochloric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and ethanol are combined with hydrochloric acid. The reaction mixture is then subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethoxyethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-ethoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: 2-Ethoxyethanol.
Oxidation Reactions: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-Chloro-2-ethoxyethanol is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism by which 1-chloro-2-ethoxyethanol exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can lead to changes in molecular pathways and biological processes .
Comparison with Similar Compounds
2-Chloroethanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanol: Similar in structure but lacks the chlorine atom.
Uniqueness: 1-Chloro-2-ethoxyethanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
93858-55-0 |
|---|---|
Molecular Formula |
C4H9ClO2 |
Molecular Weight |
124.56 g/mol |
IUPAC Name |
1-chloro-2-ethoxyethanol |
InChI |
InChI=1S/C4H9ClO2/c1-2-7-3-4(5)6/h4,6H,2-3H2,1H3 |
InChI Key |
KGYLDJSTXOWMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



